Product packaging for 2-Ethylbenzofuran-5-amine(Cat. No.:)

2-Ethylbenzofuran-5-amine

Cat. No.: B12869107
M. Wt: 161.20 g/mol
InChI Key: DJPSEBQLPTXUII-UHFFFAOYSA-N
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Description

2-Ethylbenzofuran-5-amine (CAS 27408-68-0) is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It belongs to the class of 2-aminobenzofurans, which are recognized as important structural motifs in medicinal and organic chemistry . As a building block, this compound offers researchers a versatile scaffold for constructing more complex molecules. The aminobenzofuran core is of significant interest in pharmaceutical development due to its association with profound biological activities. Scientific literature indicates that 2-aminobenzofuran derivatives have been investigated for a range of potential therapeutic applications, including serving as antifungal agents, P-glycoprotein inhibitors, anticancer activities, and tubulin polymerization inhibitors . The presence of the amine functional group at the 5-position of the benzofuran ring makes it a valuable intermediate for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. In organic synthesis, it can be utilized in the development of novel synthetic methodologies and the creation of diverse compound libraries for high-throughput screening. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12869107 2-Ethylbenzofuran-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-1-benzofuran-5-amine

InChI

InChI=1S/C10H11NO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2,11H2,1H3

InChI Key

DJPSEBQLPTXUII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 2 Ethylbenzofuran 5 Amine

Reactivity of the Benzofuran (B130515) Moiety

The benzofuran ring system in 2-Ethylbenzofuran-5-amine is an aromatic, bicyclic heterocycle. Its reactivity is influenced by the fusion of the benzene (B151609) and furan (B31954) rings, as well as by the substituents present—the ethyl group at the C2 position and the amino group at the C5 position. The furan ring is inherently electron-rich and prone to electrophilic attack, while the benzene ring's reactivity is significantly enhanced by the strongly activating amino group.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, the site of substitution is determined by the directing effects of the existing substituents. The primary amine (-NH₂) at C5 is a powerful activating group and is ortho, para-directing. The furan oxygen atom directs electrophiles primarily to the C2 and C3 positions. The ethyl group at C2 is a weak activator and sterically hinders attack at C3.

The interplay of these effects dictates the most probable sites for electrophilic attack. The strong activation by the C5-amino group makes the benzene portion of the nucleus highly reactive. Its ortho positions are C4 and C6, and its para position is C7 (relative to the furan ring fusion). Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. Attack at the furan ring (C3 or C7) is less likely due to the overwhelming directing influence of the amine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂/FeBr₃ (Bromination)4-Bromo-2-ethylbenzofuran-5-amine and/or 6-Bromo-2-ethylbenzofuran-5-amineThe highly activating C5-amino group directs the electrophile to its ortho positions (C4 and C6).
HNO₃/H₂SO₄ (Nitration)4-Nitro-2-ethylbenzofuran-5-amine and/or 6-Nitro-2-ethylbenzofuran-5-amineStrong activation by the amine group favors substitution on the benzene ring at positions C4 and C6.
SO₃/H₂SO₄ (Sulfonation)2-Ethyl-5-aminobenzofuran-4-sulfonic acid and/or 2-Ethyl-5-aminobenzofuran-6-sulfonic acidThe sulfonic acid group is directed to the positions ortho to the powerful C5-amino director.
RCOCl/AlCl₃ (Friedel-Crafts Acylation)4-Acyl-2-ethylbenzofuran-5-amine and/or 6-Acyl-2-ethylbenzofuran-5-amineThe reaction is directed to the electron-rich C4 and C6 positions activated by the amine.

Directed C-H Functionalization and Cross-Coupling Reactions

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, often catalyzed by transition metals like palladium or rhodium. acs.orgnih.govlibretexts.org In this compound, the primary amine at C5 can act as a directing group, facilitating C-H activation at the adjacent C4 and C6 positions. This strategy enables the introduction of various substituents with high regioselectivity.

Similarly, cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For these reactions to be applied to the benzofuran nucleus, a halide (or triflate) must first be installed. Following the electrophilic substitution patterns described above, bromination would likely yield 4-bromo- or 6-bromo-2-ethylbenzofuran-5-amine. These halogenated intermediates can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups. rsc.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions from a Halogenated Derivative

Starting MaterialCoupling PartnerReaction TypePotential Product
4-Bromo-2-ethylbenzofuran-5-amineArylboronic acidSuzuki-Miyaura Coupling4-Aryl-2-ethylbenzofuran-5-amine
6-Bromo-2-ethylbenzofuran-5-amineTerminal alkyneSonogashira Coupling6-Alkynyl-2-ethylbenzofuran-5-amine
4-Bromo-2-ethylbenzofuran-5-amineSecondary amineBuchwald-Hartwig AminationN⁴-Alkyl-N⁴-aryl-2-ethylbenzofuran-4,5-diamine

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) at the C5 position is a nucleophilic and basic functional group, which allows for a diverse array of chemical transformations independent of the benzofuran ring system.

Nucleophilic Reactions of Primary Amines (e.g., Acylation, Imine Formation)

As a potent nucleophile, the primary amine of this compound readily reacts with electrophilic reagents. researchgate.net A common transformation is acylation, where the amine reacts with acid chlorides or anhydrides to form stable amide derivatives. rsc.org This reaction is often used to protect the amine group or to introduce new functional moieties.

Another characteristic reaction is the formation of imines (or Schiff bases) through condensation with aldehydes or ketones. reddit.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond.

Table 3: Examples of Nucleophilic Reactions at the C5-Amine

ReagentReaction TypeProduct
Acetyl chlorideAcylationN-(2-Ethylbenzofuran-5-yl)acetamide
BenzaldehydeImine Formation(E)-N-Benzylidene-2-ethylbenzofuran-5-amine
PhosgeneAcylation2-Ethyl-5-isocyanatobenzofuran

Diazotization and Subsequent Transformations

Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). acs.org This process converts the amino group of this compound into a highly versatile diazonium salt (2-ethylbenzofuran-5-diazonium chloride). nih.govacs.org

Diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer, Schiemann, and related reactions. acs.org This allows for the introduction of functionalities that are difficult to install directly.

Table 4: Transformations via Diazonium Salt Intermediate

Reagent(s)Reaction NameProduct
CuClSandmeyer Reaction5-Chloro-2-ethylbenzofuran
CuBrSandmeyer Reaction5-Bromo-2-ethylbenzofuran (B1366893)
CuCNSandmeyer Reaction2-Ethylbenzofuran-5-carbonitrile
HBF₄, heatSchiemann Reaction5-Fluoro-2-ethylbenzofuran
H₂O, heat---2-Ethylbenzofuran-5-ol
H₃PO₂Deamination2-Ethylbenzofuran (B194445)
Phenol (B47542)Azo Coupling4-((2-Ethylbenzofuran-5-yl)diazenyl)phenol

Oxidative Transformations of Amines

The primary amine group is susceptible to oxidation, and the products formed depend heavily on the oxidizing agent and reaction conditions. libretexts.org Mild oxidation of primary aromatic amines can yield nitroso compounds, while stronger oxidation can lead to the corresponding nitro derivatives.

Another important oxidative pathway is the coupling of two amine molecules to form an azo compound (R-N=N-R). This can be achieved through various methods, including photocatalytic or electrochemical oxidative coupling. acs.orgnih.gov Under certain oxidative conditions, aromatic amines can also be converted into reactive quinone-imine species, which can undergo further reactions or polymerization. acs.org The presence of the electron-rich benzofuran ring may influence these oxidative processes.

Table 5: Potential Oxidative Transformations

Oxidizing Agent/ConditionTransformation TypePotential Product(s)
Peroxy acids (e.g., m-CPBA)Oxidation2-Ethyl-5-nitrosobenzofuran or 2-Ethyl-5-nitrobenzofuran
Photocatalyst, O₂Oxidative Coupling1,2-Bis(2-ethylbenzofuran-5-yl)diazene
Metal oxidants (e.g., Ag₂O)Oxidation to Quinone-imine2-Ethylbenzofuran-5(4H)-one-4-imine (highly reactive)

Lack of Specific Research Data on the Chemical Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the chemical reactivity and transformative chemistry of This compound . While the broader chemistry of the benzofuran scaffold and aromatic amines is well-documented, specific studies on the hydroamination reactions, selective functionalization, and derivatization of this particular compound are not available in the public domain.

The search included queries for hydroamination reactions involving this compound and selective functionalization strategies applied to it. The results consistently pointed to research on analogous but structurally distinct compounds, such as ethyl 5-aminobenzofuran-2-carboxylate. While these related studies indicate that the 5-amino group is a common site for derivatization in the 5-aminobenzofuran class of molecules, this information cannot be directly extrapolated to create a scientifically accurate and detailed article solely on this compound without violating the principles of scientific accuracy.

The user's request for an article structured with the specific sections "3.2.4. Hydroamination Reactions for Amine Addition" and "3.3. Selective Functionalization and Derivatization Strategies," complete with detailed research findings and data tables, cannot be fulfilled. Generating such an article would require speculative content that is not supported by direct experimental evidence for this compound, and therefore would not meet the required standards of a professional and authoritative scientific document.

Consequently, until research specifically investigating the reactivity of this compound is published, it is not possible to generate the requested article.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a detailed connectivity map of 2-Ethylbenzofuran-5-amine can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. The proton on the furan (B31954) ring is anticipated to resonate as a singlet. The ethyl group at the 2-position will present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The amine (-NH2) protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum will display signals for the eight aromatic carbons of the benzofuran (B130515) core and the two carbons of the ethyl substituent. The carbon atoms of the benzene ring will resonate in the aromatic region (typically 100-160 ppm), with the carbon atom bonded to the amine group showing a characteristic shift. The carbons of the ethyl group will appear in the upfield aliphatic region.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~6.4~103
H4~7.2~111
H6~6.7~110
H7~7.3~128
-NH₂broad, ~3.5-
-CH₂-~2.8 (quartet)~22
-CH₃~1.3 (triplet)~14
C2-~160
C3a-~120
C5-~145
C7a-~154

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, the aromatic rings, and the ether linkage within the benzofuran system.

The primary amine (-NH₂) group will be identifiable by two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will cause absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ether will likely produce a strong band in the 1000-1300 cm⁻¹ range. The presence of the ethyl group will be indicated by aliphatic C-H stretching bands just below 3000 cm⁻¹.

Expected Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Primary Amine (-NH₂)N-H Bend~1600
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1450 - 1600
Ether (furan)C-O-C Stretch1000 - 1300
Alkyl (ethyl)C-H Stretch< 3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁NO, which corresponds to a molecular weight of approximately 161.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 161. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the ethyl side chain, leading to a significant peak at m/z 146. Further fragmentation could involve cleavage of the ethyl group, resulting in a benzofuranyl amine cation.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Configurations

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. Since this compound is not inherently chiral, it would not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for example by substitution on the ethyl group, ECD spectroscopy would be a critical tool for determining the absolute configuration of the resulting enantiomers. The experimental ECD spectrum could be compared with a theoretically calculated spectrum to assign the R or S configuration.

Structure Activity Relationship Sar Investigations of 2 Ethylbenzofuran 5 Amine and Its Analogues

Methodological Frameworks for SAR Analysis

The investigation of Structure-Activity Relationships (SAR) for a class of compounds like 2-Ethylbenzofuran-5-amine and its analogues involves a systematic approach to understand how variations in molecular structure affect their biological activity. This framework is crucial for optimizing lead compounds into potent drug candidates. mdpi.com Earlier SAR studies on benzofuran (B130515) derivatives have established that substitutions at the C-2 and C-5 positions can be critical for cytotoxicity and other biological activities. nih.govnih.gov

The general methodology begins with the synthesis of a library of analogues. For this compound, this would involve modifying the ethyl group at the C-2 position (e.g., varying its length or branching), altering the amino group at the C-5 position (e.g., alkylation, acylation), and introducing other substituents onto the benzofuran core. nih.govnih.gov

Once synthesized, these compounds undergo biological screening to evaluate their activity against a specific target, such as an enzyme or receptor. The resulting data, often expressed as IC50 or Ki values, are then correlated with the structural modifications. This process allows researchers to identify key structural features, or pharmacophores, that are essential for the desired biological effect. For instance, studies on other benzofurans have shown that introducing substituents at specific positions can result in new derivatives with unique therapeutic values. mdpi.com

The framework for SAR analysis typically incorporates a combination of synthetic chemistry, biological assays, and computational modeling to build a comprehensive understanding of the compound's behavior. elsevierpure.com

Positional and Substituent Effects on Molecular Recognition and Interactions

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the benzofuran scaffold. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its ability to interact with a biological target.

The C-2 Position: The ethyl group at the C-2 position is a key site for modification. SAR studies on other 2-substituted benzofurans have shown that this position is crucial for activity. nih.govpharmatutor.org Altering the alkyl chain length (e.g., from methyl to butyl) or introducing branching could affect hydrophobic interactions within a receptor's binding pocket. Replacing the ethyl group with other functionalities, such as aromatic rings or heterocyclic systems, could introduce new binding interactions like π-stacking. mdpi.comnih.gov For example, in some anticancer benzofurans, ester or heterocyclic ring substitutions at the C-2 position were found to be critical for cytotoxic activity. nih.gov

The interplay between substituents at different positions is also vital. For instance, a bulky group at an adjacent position could sterically hinder the C-5 amine from forming a crucial hydrogen bond, thereby reducing activity. A summary of potential substituent effects is presented in the table below.

PositionSubstituent TypePotential Impact on InteractionRationale
C-2Increase alkyl chain lengthEnhance hydrophobic interactionsIncreases lipophilicity, potentially improving binding in non-polar pockets.
C-2Introduce aromatic ringIntroduce π-stacking interactionsAllows for favorable interactions with aromatic residues like phenylalanine or tyrosine in a target protein.
C-5Convert amine to amideAlter hydrogen bond donor/acceptor profileAn amide can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions than a primary amine.
C-5N-alkylation of amineIncrease steric bulk, reduce H-bondingMay improve selectivity or introduce new van der Waals contacts, but reduces the number of potential hydrogen bonds.
Benzene (B151609) RingAdd electron-withdrawing group (e.g., Nitro)Modulate pKa of C-5 amineAffects the ionization state and hydrogen bonding strength of the amino group at physiological pH.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation, known as the "bioactive conformation," which allows for optimal binding to its target. researchgate.net

For this compound, the primary source of conformational flexibility is the ethyl group at the C-2 position. Rotation around the bond connecting the ethyl group to the benzofuran ring allows this substituent to orient itself in various ways. This flexibility can be advantageous, as it may permit the molecule to adapt its shape to fit snugly into a binding site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding, which can decrease binding affinity.

The conformation of the ethyl group can influence:

Steric Fit: The orientation of the ethyl group can determine whether the molecule fits into a binding pocket without steric clashes.

Hydrophobic Interactions: Different conformations will expose the hydrophobic ethyl group to different regions of the binding site, affecting the strength of hydrophobic interactions.

Access to other functional groups: The conformation of the C-2 substituent might influence the accessibility of the C-5 amine for crucial hydrogen bonding interactions.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the preferred low-energy conformations of a molecule. By comparing the conformations of highly active analogues with those of inactive ones, researchers can deduce the likely bioactive conformation, providing a valuable template for the design of new, more rigid analogues that are "pre-organized" for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation that relates biological activity to various molecular descriptors. wikipedia.org

For a series of this compound analogues, a QSAR study would involve:

Data Set Preparation: A set of analogues with a wide range of biological activities is selected.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be physicochemical (e.g., logP for lipophilicity, pKa), electronic (e.g., atomic charges), or structural (e.g., molecular weight, number of rotatable bonds). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptors with the observed biological activity (often expressed as pIC50, the negative logarithm of the IC50 value). researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is statistically significant and not a result of chance correlation. nih.gov

A hypothetical QSAR model for this compound analogues might look like: pIC50 = c0 + c1(logP) - c2(Molecular_Surface_Area) + c3*(H-bond_Donors)

This equation would suggest that activity increases with lipophilicity (logP) and the number of hydrogen bond donors, but decreases with increasing molecular size. Such models are powerful tools for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. wikipedia.org

DescriptorDefinitionPotential Influence on Activity
LogP Octanol-water partition coefficientRepresents lipophilicity; crucial for membrane permeability and hydrophobic interactions.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsRelates to hydrogen bonding potential and membrane permeability.
Number of Rotatable Bonds Count of single bonds that allow free rotationAn indicator of molecular flexibility; can impact binding entropy.
Dipole Moment Measure of charge separation in a moleculeInfluences long-range electrostatic interactions with the target.
HOMO/LUMO Energies Highest Occupied/Lowest Unoccupied Molecular Orbital energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Computational Approaches for Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target protein) to form a stable complex. researchgate.netproquest.com This technique is instrumental in SAR studies for visualizing and analyzing the interactions between a ligand and its biological target at an atomic level. researchgate.netnih.gov

The process for docking this compound analogues into a target protein's active site typically involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often from X-ray crystallography or homology modeling) and the ligand are prepared. proquest.com

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. researchgate.net

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. africanjournalofbiomedicalresearch.com

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

For this compound, docking studies could reveal that the 5-amino group forms a critical hydrogen bond with an acidic residue (e.g., Aspartic acid) in the active site, while the 2-ethyl group fits into a small hydrophobic pocket. This information is invaluable for rational drug design. For instance, if the pocket is larger, the model might suggest that replacing the ethyl group with a propyl or butyl group could lead to stronger hydrophobic interactions and higher potency. nih.gov

Compound AnalogueDocking Score (kcal/mol)Key Interactions Observed in Silico
This compound-7.5H-bond from 5-NH2 to Asp120; Hydrophobic contact from 2-ethyl group with Leu85.
2-Methylbenzofuran-5-amine-7.1H-bond from 5-NH2 to Asp120; Weaker hydrophobic contact due to smaller methyl group.
2-Propylbenzofuran-5-amine-7.9H-bond from 5-NH2 to Asp120; Enhanced hydrophobic contact from 2-propyl group with Leu85 and Val88.
2-Ethylbenzofuran-5-acetamide-6.8H-bond from amide N-H to Asp120; H-bond from amide C=O to Ser122; Loss of some favorable electrostatics.

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining molecular docking with SAR data, medicinal chemists can build a robust understanding of how structural modifications translate into changes in binding affinity and biological activity, accelerating the discovery of novel therapeutics. researchgate.netnih.gov

Mechanistic Studies of Chemical Transformations Involving 2 Ethylbenzofuran 5 Amine

Elucidation of Reaction Pathways and Transition States

The synthesis of 2-Ethylbenzofuran-5-amine can be envisaged through several reaction pathways, with the final amination step and the construction of the benzofuran (B130515) core being the most critical. One of the most common methods for the synthesis of aminobenzofurans involves the palladium-catalyzed amination of a corresponding bromobenzofuran.

In a likely synthetic route, 5-bromo-2-ethylbenzofuran (B1366893) would be subjected to a Buchwald-Hartwig amination reaction. The reaction pathway for this transformation is proposed to proceed through a series of well-defined steps. Initially, the palladium(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromo-2-ethylbenzofuran, forming a Pd(II)-aryl intermediate. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst.

Transition states in this process have been studied for analogous systems. The oxidative addition step is generally considered to have a three-centered transition state involving the carbon, bromine, and palladium atoms. The reductive elimination step, which is often the product-forming step, proceeds through a compact, three- or four-coordinate transition state.

Another potential pathway for the synthesis of the benzofuran core itself is the intramolecular cyclization of a suitably substituted precursor. For instance, a 2-alkynylphenol derivative can undergo cyclization to form the benzofuran ring. acs.org The reaction can be catalyzed by various transition metals, including palladium and copper. acs.orgnih.gov The pathway involves the coordination of the metal to the alkyne, followed by an intramolecular nucleophilic attack by the hydroxyl group.

Kinetic Studies and Rate-Determining Steps in Amination and Cyclization Reactions

Kinetic studies are essential for understanding the factors that control the rate of a reaction. For the Buchwald-Hartwig amination of 5-bromo-2-ethylbenzofuran, the rate-determining step can vary depending on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For the intramolecular cyclization to form the benzofuran ring, the rate-determining step is often the cyclization itself, where the hydroxyl group attacks the alkyne. The nature of the substituents on the aromatic ring and the alkyne can significantly impact the reaction rate. Electron-donating groups on the phenol (B47542) ring can increase the nucleophilicity of the hydroxyl group and accelerate the reaction.

Reaction Type Plausible Rate-Determining Step Influencing Factors
Buchwald-Hartwig AminationOxidative Addition or Reductive EliminationCatalyst, Ligand, Base, Solvent
Intramolecular CyclizationNucleophilic attack of hydroxyl groupSubstituents on phenol and alkyne, Catalyst

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the context of this compound synthesis, several key intermediates can be proposed.

In the palladium-catalyzed amination, the Pd(II)-aryl intermediate formed after oxidative addition is a crucial species. While often transient, in some cases, these intermediates can be isolated and characterized using techniques such as NMR spectroscopy and X-ray crystallography. The palladium-amido complex is another key intermediate that precedes the final reductive elimination step.

For the formation of the benzofuran ring via intramolecular cyclization of a 2-alkynylphenol, a metal-alkyne complex is a primary intermediate. Following the nucleophilic attack, a vinyl-metal species is formed, which then undergoes protonolysis to yield the final benzofuran product.

In some synthetic approaches to aminobenzofurans, ortho-quinone methides have been identified as highly reactive intermediates. nih.gov These are generated in situ and can react with various nucleophiles to form the benzofuran scaffold. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated processes are central to the efficient synthesis of complex molecules like this compound. A detailed analysis of the catalytic cycle provides a complete picture of the reaction mechanism.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The catalytic cycle for the Buchwald-Hartwig amination of 5-bromo-2-ethylbenzofuran can be described as follows:

Oxidative Addition: A Pd(0) species reacts with 5-bromo-2-ethylbenzofuran to form a Pd(II)-aryl intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the removal of a proton to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.

Copper-Catalyzed Intramolecular Cyclization:

For the formation of the benzofuran ring from a 2-alkynylphenol, a copper-catalyzed cycle can be proposed:

Formation of Copper Acetylide: The copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. acs.org

Intramolecular Cyclization: The hydroxyl group attacks the activated alkyne in an intramolecular fashion. acs.org

Protonolysis: The resulting intermediate undergoes protonolysis to yield the 2-ethylbenzofuran (B194445) and regenerate the active copper catalyst.

The efficiency of these catalytic cycles is highly dependent on the choice of metal, ligands, and reaction conditions. acs.orgnih.gov

Advanced Applications in Chemical Sciences Research

Research into Pharmaceutical Intermediate Synthesis and Design

The aminobenzofuran scaffold is a cornerstone in medicinal chemistry, and 2-Ethylbenzofuran-5-amine serves as a critical starting point or structural analogue for compounds of significant therapeutic interest. Its derivatives have been extensively explored for their potential to modulate key biological targets.

This compound and its structural relatives are recognized as pivotal intermediates in the synthesis of elaborate molecular architectures. The benzofuran (B130515) nucleus provides a rigid scaffold that can be strategically functionalized, while the amine group offers a reactive handle for building out larger structures through reactions like amidation or alkylation. This versatility has been harnessed in the creation of various therapeutic candidates.

A prime example is the role of the 2-substituted-benzofuran-5-amine core in the development of antagonists for the histamine (B1213489) H3 receptor. chemisgroup.us In these syntheses, the foundational benzofuran-amine structure is elaborated upon, often by attaching complex side chains to the amine and modifying other positions on the benzofuran ring, to create molecules with high affinity and selectivity for the target receptor. The synthesis of these complex molecules demonstrates the utility of aminobenzofurans as foundational building blocks in multi-step organic synthesis. mdpi.comnih.gov The development of such compounds is crucial for creating new treatments for a variety of neurological and psychiatric disorders.

Derivatives built upon the this compound framework have been the subject of intensive pre-clinical investigation, particularly for their potent activity as histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and glutamate. impactfactor.org Antagonizing this receptor leads to increased neurotransmitter release, which is associated with enhanced wakefulness, attention, and cognitive function.

Pre-clinical studies have identified several benzofuran-based compounds with nanomolar and sub-nanomolar binding affinities for both human and rat H3 receptors. researchgate.net For instance, the compound ABT-239, which features a 2-substituted benzofuran core, demonstrated high affinity for human H3 receptors and potent efficacy in animal models of cognition and attention. chemisgroup.usresearchgate.net Research has shown that these compounds can potently enhance performance in cognitive tasks such as inhibitory avoidance and social recognition memory in rats. chemisgroup.us

Further structure-activity relationship (SAR) studies on these benzofuran series have led to the discovery of new analogues with even greater in vitro potency. For example, compound 7h, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, showed a nine-fold improvement in binding affinity at the human H3 receptor compared to earlier compounds like ABT-239. researchgate.net Beyond H3 antagonism, other aminobenzofuran derivatives have been investigated for different biological activities, including the inhibition of enzymes like acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease. nih.gov

Pre-clinical Data for Benzofuran-Based H3 Receptor Antagonists
CompoundCore StructureTargetBinding Affinity (Ki)Observed Pre-clinical Effect
ABT-2392-Aminoethylbenzofuran derivativeHuman H3 Receptor0.45 nMEnhanced cognition and attention in rodent models chemisgroup.usresearchgate.net
Compound 7h5-Aminobenzofuran derivativeHuman H3 Receptor0.05 nMImproved binding potency over ABT-239 researchgate.net
A-688057Heterocyclic-substituted benzofuranHuman H3 Receptor1.5 nMActive in rodent behavioral models of attention

Contributions to Materials Science Research

The inherent electronic and structural properties of the benzofuran moiety, combined with the functional versatility of the amine group, suggest that this compound could be a valuable component in the field of materials science. While specific research on this exact molecule is not extensively documented, the broader class of benzofuran derivatives has shown significant promise.

Benzofuran derivatives are utilized in the preparation of various functional polymers, including polyamides, polyarylates, and polyesters. nih.gov The rigid, planar structure of the benzofuran ring can impart desirable thermal stability and mechanical properties to a polymer backbone. The amine functionality of this compound provides a reactive site for polymerization reactions, such as condensation polymerization with carboxylic acids or acyl chlorides to form polyamides. Such polymers could have applications where high performance and specific electronic properties are required. For example, a study reported the synthesis of a novel polymer, poly(benzofurane-co-arylacetic acid), which contains carboxyl, phenol (B47542), and lactone moieties, demonstrating the versatility of the benzofuran core in creating functional polymers. researchgate.net

The π-conjugated system of the benzofuran ring makes it an attractive candidate for applications in organic electronics. Furan (B31954) and its derivatives are known to be useful as organic semiconductors. nih.govrsc.org Benzofuran-based molecules have been explored for their potential in organic field-effect transistors (OFETs) and as fluorescent chemosensors for metal ion detection. chemisgroup.usresearchgate.net The interaction between the functional groups on the benzofuran probe and the orbitals of metal ions is key to the selectivity of these sensors. chemisgroup.us The amine group in this compound can significantly influence the electronic properties of the molecule and can also serve as a binding site or a point of functionalization for sensor development. For instance, modifying the surface of an OFET semiconductor with amine groups has been shown to create sensors capable of detecting changes in pH. mdpi.com This suggests that polymers or materials derived from this compound could be tailored for specific sensing applications.

Catalytic Applications and Ligand Development

The presence of heteroatoms with lone pairs of electrons—specifically the nitrogen of the amine group and the oxygen within the furan ring—makes this compound a promising candidate for use as a ligand in coordination chemistry. By coordinating with metal centers, such ligands can form complexes that exhibit catalytic activity.

While direct catalytic applications of this compound are not widely reported, research on structurally similar aminobenzofuran compounds provides strong evidence for this potential. Schiff bases derived from the condensation of 3-aminobenzofuran derivatives have been successfully used to synthesize a variety of transition metal complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net These studies confirm that the aminobenzofuran scaffold can effectively act as a ligand, coordinating with metal ions to form stable complexes. researchgate.net Such metal complexes are often investigated for their catalytic activity in organic reactions, as well as for their unique biological properties, such as the ability to cleave DNA. researchgate.neteudl.eu The development of new ligands is crucial for advancing the field of catalysis, and the aminobenzofuran framework represents a versatile platform for designing ligands with tailored electronic and steric properties for specific catalytic transformations. researchgate.netacs.orgresearchgate.net

Design of Benzofuran-Derived Ligands for Asymmetric Catalysis

The benzofuran nucleus is a prominent structural motif in a multitude of natural products and biologically active compounds, making it an attractive scaffold for the design of chiral ligands in asymmetric catalysis. The development of stereoselective methods for the synthesis of complex molecules is a significant goal in organic chemistry, and benzofuran-derived ligands have shown considerable promise in this area.

The design of these ligands often involves the strategic placement of functional groups on the benzofuran ring system to create a chiral environment around a metal center. This, in turn, can induce high levels of enantioselectivity in a variety of chemical transformations. The synthesis of such ligands can be approached through various catalytic methods, including those that construct the benzofuran ring itself in an asymmetric fashion.

Recent advancements have focused on the catalytic asymmetric synthesis of benzofuran-based structures, which can then be elaborated into more complex ligands. For instance, chiral bifunctional squaramide catalysis has been employed in sequential reactions to create skeletally diverse benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans with high diastereo- and enantioselectivities. nih.gov Furthermore, organocatalytic asymmetric [4 + 1] cyclizations of benzofuran-derived azadienes have been established, providing a route to chiral spirooxindole frameworks. acs.orgacs.org

The following table summarizes various catalytic strategies that have been employed in the asymmetric synthesis of benzofuran derivatives, which could be precursors to or part of novel chiral ligands.

Catalytic StrategyReaction TypeCatalyst/Ligand SystemResulting StructureRef.
Chiral H-bonding & Lewis Base CatalysisDivergent AnnulationChiral bifunctional squaramide / DBU or PPh3Benzofuran fused azocine derivatives & spiro-cyclopentanone benzofurans nih.gov
Organocatalysis[4 + 1] CyclizationChiral guanidineChiral spirooxindole frameworks acs.org
SaBOX/Copper(II) Catalysis[3 + 2] AnnulationSaBOX/Copper(II)Enantioenriched benzofurochromanes researchgate.net
Bifunctional Urea Catalysis[3 + 2] AnnulationQuinine-derived ureaSpiro[benzofuran-pyrrolidine]indolinedione architectures rsc.org

These examples highlight the versatility of the benzofuran scaffold in asymmetric synthesis. The amine functionality in this compound provides a convenient handle for its incorporation into chiral ligands, potentially through the formation of amides, imines, or by its coordination to a metal center. The ethyl group at the 2-position can also influence the steric environment of the resulting catalyst, which is a critical factor in achieving high enantioselectivity.

Investigation of this compound in Novel Catalytic Systems

While specific studies detailing the investigation of this compound in novel catalytic systems are not extensively documented, its structure suggests several potential applications based on the known reactivity of benzofuran and amino-substituted aromatic compounds in catalysis. The development of novel catalytic systems often relies on the use of readily available and functionalizable building blocks, a category into which this compound falls.

Transition metals such as palladium, copper, nickel, and rhodium are frequently employed in the synthesis and functionalization of benzofuran derivatives. acs.orgnih.gov These catalytic systems can be used for a variety of transformations, including cross-coupling reactions, cyclizations, and C-H functionalizations. The amine group of this compound could act as a directing group in such reactions, facilitating the selective modification of the benzofuran core.

Moreover, amino-substituted benzofurans can be synthesized through various catalytic methods, such as the scandium-triflate-catalyzed [4 + 1] cycloaddition between isocyanides and ortho-quinone methides. acs.orgnih.gov This indicates that the 5-amino-benzofuran moiety is a synthetically accessible and stable structural unit.

The potential roles of this compound in novel catalytic systems can be extrapolated from existing research on similar compounds. These potential applications are summarized in the table below.

Potential Application AreaCatalytic SystemPlausible Role of this compoundRef.
Ligand Precursor for Cross-CouplingPalladium or Copper-based catalystsThe amine group can be functionalized to create bidentate or monodentate ligands for reactions like Suzuki, Heck, or Sonogashira couplings. acs.orgnih.gov
OrganocatalysisAcid/Base or Hydrogen Bonding CatalysisThe amine group can act as a basic site or a hydrogen bond donor/acceptor, influencing the stereochemical outcome of a reaction. acs.org
Directed C-H FunctionalizationTransition Metal Catalysts (e.g., Rh, Pd)The amine or a derivative thereof can act as a directing group to functionalize specific C-H bonds on the benzofuran ring. researchgate.net
Precursor for Heterocyclic SynthesisVarious Catalytic SystemsThe amine group can be a key functional group for the construction of new heterocyclic rings fused to the benzofuran scaffold. rsc.org

The investigation of this compound in these and other novel catalytic systems could lead to the discovery of new catalysts with unique reactivity and selectivity. The combination of the electron-rich benzofuran ring, the versatile amine functionality, and the steric influence of the ethyl group makes it a promising candidate for future research in the field of catalysis.

Future Directions in 2 Ethylbenzofuran 5 Amine Research

Development of Novel Synthetic Strategies for Enhanced Efficiency

While classical methods for benzofuran (B130515) synthesis exist, contemporary research is focused on developing more efficient, atom-economical, and environmentally benign strategies. Future synthetic research pertaining to 2-Ethylbenzofuran-5-amine will likely concentrate on transition-metal-catalyzed reactions and novel cycloaddition approaches that offer high yields and regioselectivity.

Catalytic systems utilizing transition metals such as palladium, copper, gold, and nickel have become powerful tools for constructing the benzofuran nucleus. nih.gov Palladium-catalyzed reactions, in particular, have been extensively employed for the functionalization of the benzofuran system. acs.orgnih.gov Strategies such as the Sonogashira coupling followed by intramolecular cyclization or tandem Heck reaction/oxidative cyclization sequences could be optimized for the synthesis of this compound. nih.govnih.gov For instance, a palladium-catalyzed coupling of a suitably substituted o-iodophenol with an appropriate terminal alkyne represents a plausible and efficient route. nih.gov Similarly, copper-catalyzed one-pot syntheses involving reactions between o-hydroxy aldehydes, amines, and terminal alkynes are gaining traction due to their operational simplicity and use of less toxic catalysts. nih.govacs.org

Recent advancements also include innovative cycloaddition reactions. A scandium-triflate-catalyzed [4+1] cycloaddition between in situ generated ortho-quinone methides and isocyanides has been reported for the synthesis of amino-substituted benzofurans, offering a high-yielding pathway under moderate conditions. nih.gov The development of acid-regulated [4+2] cycloaddition reactions of benzofuran-derived azadienes also presents a novel approach to constructing complex benzofuran frameworks with high atom economy. nih.govresearchgate.net Adapting these modern strategies could lead to more efficient and scalable syntheses of this compound.

Table 1: Comparison of Modern Catalytic Strategies for Benzofuran Synthesis

Catalytic System Key Reaction Type Advantages Potential Application for this compound
Palladium (Pd) Sonogashira Coupling, Heck Reaction High efficiency, broad substrate scope, well-understood mechanisms. nih.govacs.org Coupling of a 4-amino-2-iodophenol (B1283153) precursor with 1-butyne.
Copper (Cu) Annulation/Cyclization Lower cost, eco-friendly, effective in one-pot syntheses. nih.govacs.org One-pot reaction of a substituted salicylaldehyde (B1680747), an amine source, and 1-butyne.
Gold (Au)/Silver (Ag) Friedel-Crafts type reactions, Cyclization Mild reaction conditions, unique reactivity with alkynes. nih.gov Gold-catalyzed cyclization of an appropriately substituted o-alkynylphenol.

Computational Design of Functional Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules with tailored properties, thereby accelerating the discovery process and reducing experimental costs. Future research on this compound will heavily leverage computational methods to design functional derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of molecules with their biological activity. eurjchem.comnih.govnih.gov By developing 2D and 3D-QSAR models for a series of this compound analogues, researchers can identify key structural motifs and physicochemical properties that govern their activity. nih.govnih.gov This knowledge can guide the design of new derivatives with enhanced potency, for example, as enzyme inhibitors or receptor antagonists. eurjchem.com

Molecular docking is another critical computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netresearchgate.netnih.gov This method can be employed to design derivatives of this compound that target specific biological macromolecules, such as kinases, phosphatases, or receptors implicated in diseases like cancer or Alzheimer's. nih.govresearchgate.netnih.gov For instance, docking studies could guide modifications of the ethyl or amine substituents to optimize interactions within a protein's active site. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgresearchgate.netaip.org For this compound derivatives, DFT studies can predict parameters like bond dissociation energies and ionization potentials, which are crucial for designing novel antioxidants. rsc.org Furthermore, DFT can help in understanding the stability and reactivity of different conformers, aiding in the design of molecules for materials science applications. aip.orgresearchgate.net

Advanced Mechanistic Insights into Complex Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research will focus on elucidating the intricate mechanistic pathways involved in the synthesis of substituted benzofurans like this compound.

For palladium-catalyzed syntheses, detailed mechanistic studies often reveal complex catalytic cycles. For example, the synthesis of benzofurans can proceed through a Heck-type oxyarylation mechanism or involve oxidative addition and reductive elimination steps. acs.orgacs.org Investigating the intermediates and transition states in these catalytic cycles using both experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., DFT) will allow for the rational optimization of catalysts and reaction conditions. nih.gov

The mechanisms of cycloaddition reactions are also a key area of investigation. Understanding the factors that control the chemo-, regio-, and diastereoselectivity in reactions like the [4+2] cycloaddition of benzofuran-derived azadienes is essential for their application in complex molecule synthesis. nih.govresearchgate.net Similarly, elucidating the role of the catalyst and the nature of the intermediates in [4+1] cycloadditions will enable the expansion of their substrate scope and efficiency. nih.gov Gaining these advanced mechanistic insights will be pivotal for the precise and predictable synthesis of this compound and its derivatives.

Table 2: Key Mechanistic Pathways in Benzofuran Synthesis

Reaction Type Catalyst/Reagent Mechanistic Steps Research Focus
Palladium-Catalyzed Annulation Pd(OAc)₂, Ligands Oxidative addition, intramolecular Heck reaction, reductive elimination. nih.govacs.org Characterization of palladacycle intermediates, ligand effects on reaction efficiency.
Copper-Catalyzed One-Pot Synthesis CuI Iminium ion formation, attack of copper acetylide, intramolecular cyclization, isomerization. nih.govacs.org Role of the copper acetylide intermediate, influence of solvent and base.

Expansion of Research Applications in Emerging Fields

The versatile benzofuran scaffold is continuously finding applications in new and emerging fields of science and technology. rsc.orgrsc.orgeurobooks.sk Future research will aim to explore the potential of this compound and its derivatives in these cutting-edge areas.

In medicinal chemistry , beyond established roles as antimicrobial and anticancer agents, benzofuran derivatives are being investigated for a wide range of other therapeutic properties. nih.govnih.govwisdomlib.org These include potential treatments for Alzheimer's disease, diabetes, epilepsy, and viral infections like HIV. nih.gov The specific substitution pattern of this compound makes it an interesting candidate for screening against a variety of biological targets, including enzymes like protein tyrosine phosphatases and kinases. nih.govnih.gov

In materials science , benzofuran-containing polymers and dyes are of growing interest. nih.gov The aromatic and heterocyclic nature of the benzofuran core can impart useful electronic and photophysical properties. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The amino group also provides a handle for further functionalization, allowing for the tuning of material properties.

The development of new agrochemicals is another emerging application. Benzofuran-based compounds have been developed as herbicides and fungicides. wikipedia.org The unique structure of this compound could serve as a scaffold for the development of new, more effective, and environmentally safer crop protection agents.

Q & A

Q. What are the recommended synthetic routes for 2-Ethylbenzofuran-5-amine, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted phenols with ethyl-containing precursors. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with hexafluoropropan-2-ol as a solvent and DDQ as an oxidant at room temperature . Adapting this method, replacing styrene with an ethyl-substituted precursor could yield this compound. Optimization should focus on solvent polarity (e.g., fluorinated alcohols for improved electrophilicity), temperature control (20–25°C to minimize side reactions), and stoichiometric ratios of oxidants (e.g., 1.2–1.5 equivalents of DDQ).

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and ethyl group integration (e.g., triplet for ethyl CH3_3 at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 190.1234 for C10_{10}H12_{12}NO+^+) and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Identification of amine N–H stretches (3300–3500 cm1^{-1}) and benzofuran C–O–C vibrations (1240–1270 cm1^{-1}) .

Q. How can researchers design pharmacological profiling studies for this compound?

Adopt receptor-binding assays used for benzofuran analogs. For example:

  • Radioligand Displacement Assays : Screen for affinity at serotonin (5-HT2A_{2A}), dopamine (D2_2), and adrenergic receptors using 3^3H-labeled ligands (e.g., ketanserin for 5-HT2A_{2A}) .
  • Functional Activity Tests : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
  • Cross-Species Comparisons : Test binding affinity in rodent vs. human receptor subtypes to identify translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Apply systematic review methodologies:

  • PRISMA Guidelines : Conduct a literature search across PubMed, SciFinder, and Web of Science using MeSH terms (e.g., "this compound," "synthesis," "yield optimization") .
  • Meta-Analysis of Reaction Parameters : Use multivariate regression to assess the impact of solvents (e.g., fluorinated vs. polar aprotic), catalysts (e.g., Lewis acids), and temperature on yield variability .
  • Experimental Replication : Reproduce high-yield protocols under inert atmospheres (e.g., N2_2) to control for oxidation side reactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Substituent Scanning : Synthesize derivatives with halogens (e.g., Cl, Br) or alkyl groups at positions 2, 5, or 7 to assess steric/electronic effects on receptor binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with 5-HT2A_{2A} transmembrane domains, focusing on hydrogen bonding with Ser159 and hydrophobic packing with Phe234 .
  • Pharmacophore Mapping : Overlay active analogs to identify essential features (e.g., amine protonation at physiological pH for ionic interactions) .

Q. How can degradation products of this compound be identified under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24–72 hours .
  • LC-HRMS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2_2O/ACN) to separate degradation products. Monitor [M+H]+^+ ions and fragment spectra for structural elucidation .
  • Toxicokinetic Profiling : Quantify metabolites in vitro using hepatic microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP2D6) .

Q. What methodologies enable enantiomeric resolution of this compound?

  • Chiral Chromatography : Use a Chiralpak IA column (250 × 4.6 mm, 5 µm) with hexane:ethanol (90:10) mobile phase at 1.0 mL/min. Monitor enantiomers via UV detection (254 nm) .
  • Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to selectively modify one enantiomer .
  • Circular Dichroism (CD) : Compare CD spectra (190–260 nm) of isolated enantiomers to confirm absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.